N-Benzyl-N-butyl-3-methylaniline
Description
Significance of N-Alkylated and N-Benzylated Aniline (B41778) Scaffolds
N-alkylation and N-benzylation introduce alkyl and benzyl (B1604629) groups, respectively, onto the nitrogen atom of the aniline molecule. This structural modification is a key step in the synthesis of a vast number of important organic compounds. researchgate.netresearchgate.net These scaffolds are prevalent in pharmaceuticals, fine chemicals, and agrochemicals. acs.org
The introduction of these groups significantly influences the molecule's physical and chemical properties. For instance, N-alkylation can alter a compound's basicity, solubility, and steric hindrance, which in turn affects its reactivity and biological activity. echemi.com N-benzylated anilines, a specific subset of N-alkylated anilines, are valuable building blocks in synthetic chemistry and have applications as antioxidants in the petrochemical industry. beilstein-journals.org
The synthesis of N-alkylated and N-benzylated anilines is an active area of research, with a focus on developing environmentally benign and efficient catalytic methods. researchgate.netsioc-journal.cn Traditional methods often require harsh reaction conditions and may produce a mixture of products, making separation difficult. researchgate.netbeilstein-journals.org Modern approaches utilize transition metal catalysts, such as those based on iridium, ruthenium, and nickel, to achieve cleaner and more selective N-alkylation reactions. researchgate.netacs.orgacs.org These catalytic systems often operate via a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols can be used as alkylating agents, producing water as the only byproduct, which is an environmentally friendly approach. researchgate.netacs.org
Research Context of N-Benzyl-N-butyl-3-methylaniline within Amine Chemistry
This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms—a benzyl group, a butyl group, and a substituted phenyl group. fiveable.me Its specific structure places it within the broader class of multi-substituted anilines, which are of significant interest in medicinal chemistry, organic synthesis, and material science. researchgate.net
The synthesis of such asymmetrically substituted tertiary amines presents a unique challenge. The controlled, sequential introduction of different alkyl or aryl groups onto the nitrogen atom requires carefully designed synthetic strategies to avoid the formation of undesired byproducts.
The presence of a methyl group at the meta-position of the aniline ring, a butyl group, and a benzyl group on the nitrogen atom gives this compound a distinct set of properties. The butyl group increases the molecule's lipophilicity, while the benzyl group introduces aromatic character and potential for further functionalization. The meta-methyl group on the aniline ring influences the electronic properties of the aromatic system.
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure is representative of the complex molecules being explored in contemporary amine chemistry. The methodologies developed for the synthesis of other N-alkylated and N-benzylated anilines are directly applicable to the synthesis of this compound. sioc-journal.cnacs.org
Below is a table detailing the chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 187101-94-6 | chemscene.comguidechem.comaaronchem.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₈H₂₃N | chemscene.comguidechem.comaaronchem.com |
| Molecular Weight | 253.38 g/mol | chemscene.comguidechem.com |
| Predicted pKa | 5.25 ± 0.50 | guidechem.com |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | chemscene.com |
| Predicted LogP | 4.80172 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 6 | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-butyl-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-3-4-13-19(15-17-10-6-5-7-11-17)18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGBARNBSACEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for N Benzyl N Butyl 3 Methylaniline
Established Synthetic Pathways
Established methods for the synthesis of tertiary amines like N-Benzyl-N-butyl-3-methylaniline primarily rely on sequential N-alkylation reactions. These pathways often involve nucleophilic substitution or catalytic processes to introduce the butyl and benzyl (B1604629) groups onto the nitrogen atom of 3-methylaniline.
Nucleophilic Substitution Reactions for N-Alkylation
Nucleophilic substitution is a fundamental and widely used method for the formation of C-N bonds. amazonaws.com In the context of synthesizing this compound, this approach would typically involve a two-step process starting from 3-methylaniline.
The first step would be the introduction of the butyl group to form the intermediate, N-butyl-3-methylaniline. This is achieved by reacting 3-methylaniline with a suitable butylating agent, such as butyl bromide or butyl iodide, in the presence of a base. The base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
The second step involves the benzylation of the resulting secondary amine, N-butyl-3-methylaniline. This is accomplished by reacting it with a benzyl halide, most commonly benzyl chloride or benzyl bromide. Again, a base is typically required to facilitate the reaction.
Challenges with this method include the potential for overalkylation, especially in the first step, which could lead to the formation of the undesired N,N-dibutyl-3-methylaniline. Careful control of reaction conditions, such as temperature and stoichiometry of the reactants, is necessary to maximize the yield of the desired secondary amine intermediate. amazonaws.com The choice of base and solvent can also significantly influence the reaction's efficiency and selectivity. amazonaws.com
A variation of this approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide in the presence of an aqueous base. While typically used for acylation, the principles can be adapted for alkylation. doubtnut.com
Catalytic N-Alkylation Approaches
Catalytic methods offer a more atom-economical and environmentally friendly alternative to traditional nucleophilic substitution reactions. wikipedia.org These approaches often utilize transition metal catalysts to facilitate the N-alkylation of amines with alcohols, which are considered greener alkylating agents than alkyl halides. rsc.orgmanchester.ac.uk
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prominent catalytic strategy. rsc.orgnih.gov In this process, a catalyst, often based on ruthenium, iridium, palladium, or nickel, temporarily "borrows" hydrogen from an alcohol to form an aldehyde or ketone in situ. rsc.orgrsc.orgorganic-chemistry.orgwhiterose.ac.ukacs.org This carbonyl intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. organic-chemistry.org Water is the only byproduct, making this a highly sustainable method. rsc.org
For the synthesis of this compound, this could be envisioned in a stepwise manner. First, 3-methylaniline could be reacted with butanol in the presence of a suitable catalyst to form N-butyl-3-methylaniline. Subsequently, this secondary amine could be further alkylated with benzyl alcohol using a similar catalytic system.
Recent research has focused on developing more efficient and robust catalysts for these transformations, including those based on non-precious metals like nickel and cobalt. rsc.orgnih.gov
Reductive amination is another powerful catalytic method for synthesizing amines. rsc.orgchemrxiv.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com To synthesize this compound, one could start with N-butyl-3-methylaniline and react it with benzaldehyde (B42025) in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd). wikipedia.orgyoutube.com
Specific Precursors and Reaction Optimization
The synthesis of this compound requires the careful selection of precursors and optimization of reaction conditions to achieve high yields and purity.
Precursors:
Starting Amine: The logical starting material is 3-methylaniline (also known as m-toluidine). nih.gov
Alkylating Agents:
For nucleophilic substitution: Butyl bromide , butyl iodide , benzyl chloride , or benzyl bromide .
For catalytic N-alkylation: Butanol and benzyl alcohol . rsc.org
For reductive amination: Butyraldehyde followed by benzylation, or benzaldehyde for the final step.
Reaction Optimization:
The efficiency of the synthesis is highly dependent on several factors that need to be optimized:
Catalyst Selection: In catalytic methods, the choice of metal (e.g., Pd, Ru, Ir, Ni, Co) and ligand is critical for activity and selectivity. rsc.orgnih.govorganic-chemistry.orgacs.org
Base: In nucleophilic substitution, the strength and type of base (e.g., potassium carbonate, cesium hydroxide) can significantly impact the reaction rate and prevent side reactions. amazonaws.comgoogle.com
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing decomposition or side product formation.
Table 1: Comparison of Precursors for the Synthesis of this compound
| Synthetic Step | Precursor 1 | Precursor 2 | Method | Key Considerations |
| Butylation of 3-methylaniline | 3-methylaniline | Butyl bromide | Nucleophilic Substitution | Potential for overalkylation. amazonaws.com |
| Butylation of 3-methylaniline | 3-methylaniline | Butanol | Catalytic N-Alkylation | Requires a suitable catalyst. rsc.org |
| Benzylation of N-butyl-3-methylaniline | N-butyl-3-methylaniline | Benzyl chloride | Nucleophilic Substitution | Generally efficient. |
| Benzylation of N-butyl-3-methylaniline | N-butyl-3-methylaniline | Benzyl alcohol | Catalytic N-Alkylation | Green and atom-economical. rsc.org |
| Reductive Amination | N-butyl-3-methylaniline | Benzaldehyde | Reductive Amination | Requires a reducing agent. youtube.com |
Innovative Synthetic Strategies
The development of new synthetic methods is driven by the principles of green chemistry, aiming for more sustainable, efficient, and safer processes.
Green Chemistry Approaches in Amine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of amines, including tertiary amines like this compound. A key focus is the replacement of hazardous reagents and the reduction of waste.
The use of alcohols as alkylating agents in "borrowing hydrogen" reactions is a prime example of a green approach, as it avoids the use of toxic alkyl halides and produces water as the only byproduct. rsc.orgmanchester.ac.uk Research in this area is focused on developing catalysts that can operate under milder conditions and with lower catalyst loadings. organic-chemistry.org
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are also a hallmark of green chemistry. nih.gov A one-pot synthesis of this compound could potentially involve the sequential addition of 3-methylaniline, a butylating agent, and a benzylating agent under conditions that favor the formation of the final product.
The use of alternative energy sources, such as microwave irradiation or visible light, can also contribute to greener synthetic routes by reducing reaction times and energy consumption. nih.gov
Development of Novel Catalytic Systems
The development of novel catalysts is at the forefront of innovation in amine synthesis. Researchers are exploring a wide range of catalytic systems to improve the efficiency, selectivity, and sustainability of N-alkylation reactions.
Non-Precious Metal Catalysts: There is a significant effort to replace expensive and rare noble metal catalysts (e.g., palladium, ruthenium, iridium) with catalysts based on more abundant and less toxic metals like nickel, cobalt, and iron. rsc.orgrsc.orgnih.gov These non-precious metal catalysts are being designed to exhibit high activity and selectivity in "borrowing hydrogen" and other N-alkylation reactions.
Heterogeneous Catalysts: The development of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is another important area of research. cas.cn Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and reducing product contamination. cas.cn Materials like metal-organic frameworks (MOFs) and supported metal nanoparticles are being investigated for their catalytic activity in amine synthesis. bohrium.com
Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. manchester.ac.uk While the application of biocatalysis to the synthesis of a specific molecule like this compound is still an emerging area, the use of enzymes for N-alkylation is a promising green alternative.
Table 2: Overview of Innovative Catalytic Systems for N-Alkylation
| Catalyst Type | Metal Center | Key Advantages | Relevant Synthetic Approach |
| Homogeneous Pincer Complexes | Ni, Ru, Ir | High activity and selectivity, well-defined active sites. organic-chemistry.orgacs.orgacs.org | Catalytic N-Alkylation with Alcohols |
| Bimetallic Nanoparticles | Fe-Pd, Ni-Cu | Synergistic effects, potential for enhanced activity and stability. rsc.orgcas.cn | Catalytic N-Alkylation with Alcohols |
| Metal-Organic Frameworks (MOFs) | Al | High surface area, tunable porosity, potential for reusability. bohrium.com | N-Alkylation with Dialkylcarbonates |
| Supported Nanoparticles | Co on N-doped carbon | Reusability, stability, use of non-precious metals. nih.gov | Catalytic N-Alkylation with Alcohols |
Reaction Mechanism Elucidation in N-Alkylation Processes
The synthesis of this compound, as outlined above, primarily relies on two key mechanistic pathways: the borrowing hydrogen (or hydrogen autotransfer) mechanism and the reductive amination mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired product.
The Borrowing Hydrogen Mechanism
The generally accepted mechanism, catalyzed by a transition metal complex (e.g., Ru, Ir, Fe), can be broken down into the following key steps: researchgate.netresearchgate.net
Alcohol Dehydrogenation: The catalyst oxidizes the alcohol (e.g., benzyl alcohol or butan-1-ol) to the corresponding aldehyde (benzaldehyde or butanal). The "borrowed" hydrogen atoms are transferred to the metal center to form a metal-hydride species. acs.org
Imine/Enamine Formation: The aldehyde formed in situ reacts with the amine (either the starting 3-methylaniline or the intermediate secondary amine) to form a Schiff base (imine) or an enamine, with the elimination of a water molecule.
Imine/Enamine Reduction: The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the imine or enamine to the N-alkylated amine. In this step, the hydrogen is returned, and the catalyst is regenerated to complete the catalytic cycle.
This catalytic cycle avoids the use of stoichiometric and often toxic alkylating agents and produces water as the only byproduct, making it a green synthetic route. researchgate.net The formation of a metal-hydride species has been observed experimentally, for instance, through ¹H NMR monitoring in iridium-catalyzed reactions, which shows a characteristic hydride peak. acs.org
The Reductive Amination Mechanism
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org It provides a controlled way to achieve mono- or di-alkylation of amines. masterorganicchemistry.com The process involves two main stages that can often be carried out in a single pot:
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The formation of this intermediate is often the rate-limiting step and can be acid-catalyzed.
Reduction: A reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the alkylated amine.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of reducing the iminium ion but are generally unreactive towards the starting aldehyde or ketone. masterorganicchemistry.com This selectivity prevents the wasteful consumption of the reducing agent and the formation of unwanted alcohol byproducts. masterorganicchemistry.com
For the synthesis of this compound from an N-monosubstituted-3-methylaniline intermediate, the reaction with the corresponding aldehyde would generate a tertiary iminium ion, which is then readily reduced to the final tertiary amine product.
Advanced Spectroscopic and Structural Characterization of N Benzyl N Butyl 3 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework.
The ¹H NMR spectrum of N-Benzyl-N-butyl-3-methylaniline provides specific information about the chemical environment of each proton in the molecule. A study published in ACS Omega reported the synthesis and characterization of this compound, which they referred to as N-Benzyl-N-butyl-m-toluidine. acs.org The spectrum, recorded in CDCl₃, shows distinct signals for the aromatic protons of the benzyl (B1604629) and toluidine rings, as well as for the aliphatic protons of the benzyl and butyl groups. acs.org
The protons of the benzyl group's aromatic ring appear as a multiplet in the range of δ 7.32–7.21 ppm. acs.org The benzylic protons (–CH₂–) attached to the nitrogen atom are observed as a singlet at δ 4.53 ppm. acs.org The protons of the m-toluidine (B57737) ring are seen as a multiplet around δ 6.49 ppm and a triplet at δ 7.06 ppm. acs.org The methyl group on the toluidine ring gives a characteristic singlet at δ 2.27 ppm. acs.org The aliphatic protons of the N-butyl group are resolved as multiplets at δ 3.36 ppm (–NCH₂–), δ 1.64 ppm (–NCH₂CH ₂–), and δ 1.34 ppm (–CH₂CH ₂CH₃), with the terminal methyl group appearing as a triplet at δ 0.94 ppm. acs.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 7.32–7.21 | m | - | Ar-H (Benzyl) | acs.org |
| 7.06 | t | 3.2 | Ar-H (Toluidine) | acs.org |
| 6.49 | m | - | Ar-H (Toluidine) | acs.org |
| 4.53 | s | - | N-CH ₂-Ph | acs.org |
| 3.36 | t | 8.0 | N-CH ₂-(CH₂)₂CH₃ | acs.org |
| 2.27 | s | - | Ar-CH ₃ | acs.org |
| 1.64 | m | - | N-CH₂-CH ₂-CH₂CH₃ | acs.org |
| 1.34 | m | - | N-(CH₂)₂-CH ₂-CH₃ | acs.org |
| 0.94 | t | 7.2 | N-(CH₂)₃-CH ₃ | acs.org |
Spectrum recorded in CDCl₃. m = multiplet, t = triplet, s = singlet.
Comparison with related structures, such as N-benzyl-N-methylaniline, shows similar shifts for the benzyl and aromatic protons, but differs in the aliphatic region, where a singlet for the N-methyl group is observed around δ 3.02 ppm instead of the signals for the N-butyl chain. acs.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, the spectrum reveals 14 distinct carbon signals, consistent with its molecular structure. acs.org The aromatic carbons of the two rings resonate in the typical downfield region (δ 109-149 ppm). acs.org
Key signals include the quaternary carbons of the toluidine ring at δ 148.91 (C-N) and δ 138.97 (C-CH₃), and the quaternary carbon of the benzyl group at δ 139.44. acs.org The benzylic carbon (–C H₂–Ph) appears at δ 54.53 ppm, while the carbons of the N-butyl group are found at δ 51.04 (N–C H₂), δ 29.43, δ 20.51, and δ 14.14 (terminal CH₃). acs.org The methyl carbon on the aromatic ring is observed at δ 22.14 ppm. acs.org This detailed assignment confirms the connectivity of the entire molecule. acs.orgrug.nl
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
| 148.91 | Ar-C -N | acs.org |
| 139.44 | Quaternary Ar-C (Benzyl) | acs.org |
| 138.97 | Ar-C -CH₃ | acs.org |
| 129.19 | Ar-C H | acs.org |
| 128.64 | Ar-C H | acs.org |
| 126.79 | Ar-C H | acs.org |
| 126.70 | Ar-C H | acs.org |
| 117.04 | Ar-C H | acs.org |
| 112.85 | Ar-C H | acs.org |
| 109.48 | Ar-C H | acs.org |
| 54.53 | N-C H₂-Ph | acs.org |
| 51.04 | N-C H₂-(CH₂)₂CH₃ | acs.org |
| 29.43 | N-CH₂-C H₂-CH₂CH₃ | acs.org |
| 22.14 | Ar-C H₃ | acs.org |
| 20.51 | N-(CH₂)₂-C H₂-CH₃ | acs.org |
| 14.14 | N-(CH₂)₃-C H₃ | acs.org |
Spectrum recorded in CDCl₃ at 100 MHz.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) was used to determine its exact mass. acs.org The analysis showed a protonated molecular ion ([M+H]⁺) at an m/z of 254.1980, which corresponds to the calculated value of 254.1903 for the molecular formula C₁₈H₂₄N⁺. acs.org This finding unequivocally confirms the elemental composition and molecular weight (253.38 g/mol ) of the compound. acs.orgchemscene.comguidechem.com
While detailed fragmentation data for this specific molecule is not widely published, analysis of related N-benzyl aniline (B41778) derivatives by Electron Ionization (EI) mass spectrometry shows common fragmentation pathways. rsc.org These typically involve cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. rsc.org Other expected fragments would arise from the loss of the butyl group or parts of it through alpha-cleavage adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, recorded using Attenuated Total Reflectance (ATR), displays several characteristic absorption bands. acs.org
The C-H stretching vibrations of the aromatic rings are observed around 3028 cm⁻¹. acs.org The aliphatic C-H stretching bands from the butyl and benzyl methylene (B1212753) groups appear in the region of 2955-2870 cm⁻¹. acs.org The characteristic C=C stretching vibrations within the aromatic rings are found at 1600 and 1579 cm⁻¹. acs.org The C-N stretching vibration is also identifiable within the fingerprint region. acs.orgresearchgate.net The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine. acs.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3028 | Aromatic C-H Stretch | acs.org |
| 2955, 2927, 2870 | Aliphatic C-H Stretch | acs.org |
| 1600, 1579 | Aromatic C=C Stretch | acs.org |
| 1494, 1451 | Aromatic C=C Stretch / CH₂ Bend | acs.org |
| 762, 691 | C-H Out-of-plane Bending | acs.org |
Data obtained via ATR-FTIR.
X-ray Diffraction (XRD) and Crystal Structure Analysis of Related Analogs
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. However, this compound has been isolated and described as a yellow oil, meaning it is not in a crystalline state at room temperature, which precludes analysis by single-crystal XRD. acs.org
For structural analogs that are crystalline, XRD provides precise bond lengths, bond angles, and conformational details. Powder X-ray Diffraction (PXRD) can be used to characterize the bulk crystallinity and phase purity of solid samples. rsc.orgrsc.org While no crystal structure exists for the title compound, analysis of related crystalline N,N-disubstituted aniline derivatives and their salts reveals important structural features. researchgate.net For instance, studies on hexaalkylguanidinium halides, which contain substituted nitrogen centers, show how steric bulk and intermolecular forces, such as hydrogen bonds (in salts) and C-H···π interactions, dictate the packing in the solid state. researchgate.netiucr.org Such analyses would be valuable for understanding the solid-state behavior of any crystalline derivatives of this compound that may be synthesized.
Other Spectroscopic Techniques for Elucidation of Molecular Features
Beyond the primary techniques, other spectroscopic methods can provide additional information. For instance, in studies involving the catalytic reactions of N-benzyl anilines, X-ray Photoelectron Spectroscopy (XPS) has been employed. acs.org XPS provides information about the elemental composition and chemical and electronic states of the elements within a material. While typically used for solid catalysts, it can offer insights into the interaction of amine substrates with catalyst surfaces. acs.org
Reactivity Profiles and Chemical Transformations of N Benzyl N Butyl 3 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The dialkylamino group (-N(benzyl)(butyl)) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. lkouniv.ac.in The presence of the methyl group at the meta-position further influences the regioselectivity of these reactions.
The directing effect of the N,N-dialkylamino group is dominant over the weaker activating effect of the methyl group. Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the amino group. The primary products expected from the electrophilic substitution of N-Benzyl-N-butyl-3-methylaniline are the 2-, 4-, and 6-substituted isomers.
The regioselectivity of electrophilic aromatic substitution on substituted anilines can be significantly influenced by the reaction conditions, particularly the solvent. lookchem.comresearchgate.net For instance, in the bromination of meta-substituted anilines using N-bromosuccinimide, the polarity of the solvent can alter the ratio of the resulting isomers. lookchem.comresearchgate.net While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution on N,N-dialkylanilines apply. lkouniv.ac.in The reaction proceeds via the formation of a sigma complex (arenium ion), and the stability of this intermediate determines the preferred position of attack. lkouniv.ac.in
A study on the palladium-catalyzed arylation of unprotected anilines demonstrated that the regioselectivity is influenced by the substitution on the nitrogen atom. acs.org As N-substitution increases, the preference for ortho-substitution decreases. acs.org For N,N-dimethylaniline, a mixture of meta and para isomers was the primary outcome. acs.org This suggests that steric hindrance around the nitrogen can play a significant role in directing incoming groups.
| Reaction | Expected Major Products | Influencing Factors |
| Nitration | 2-Nitro, 4-Nitro, and 6-Nitro derivatives | Reaction temperature, nature of the nitrating agent |
| Halogenation | 2-Halo, 4-Halo, and 6-Halo derivatives | Solvent polarity, nature of the halogenating agent lookchem.comresearchgate.net |
| Friedel-Crafts Alkylation | Complex mixtures often result due to the high reactivity of the aniline ring. | Catalyst, solvent, steric hindrance acs.org |
| Friedel-Crafts Acylation | 4-Acyl derivative is typically favored due to steric hindrance at the ortho positions. | Catalyst, reaction conditions |
Deprotection and Functional Group Interconversion of the N-Benzyl Moiety
The N-benzyl group is a commonly used protecting group for amines in organic synthesis due to its relative stability and the various methods available for its removal. nih.govacs.org
Catalytic hydrogenation is a widely employed method for N-debenzylation. nih.govacs.org This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govacs.orgmdma.ch The reaction proceeds via hydrogenolysis, where the carbon-nitrogen bond is cleaved by hydrogen. To counter the catalyst poisoning effect of the free amine, the reaction is often carried out in an acidified solution. sciencemadness.org Various hydrogen donors can be used, including hydrogen gas, ammonium (B1175870) formate, and hydrazine (B178648) hydrate. mdma.chthieme-connect.com The efficiency of the debenzylation can be enhanced by using a mixed catalyst system, such as palladium and niobic acid-on-carbon. nih.govacs.org
Alternative methods for N-debenzylation that avoid the use of palladium catalysts or hydrogenation have also been developed. These include the use of Lewis acids like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger, or oxidative cleavage with reagents like N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net A laccase/TEMPO system has also been shown to be an effective and green method for the deprotection of N-benzylated primary amines. rsc.org
| Reagent/Method | Conditions | Key Features |
| Pd/C, H₂ | Typically room temperature to moderate heat, often in an acidified solution. sciencemadness.org | Common and effective, but the catalyst can be pyrophoric. researchgate.net |
| Pd/C, Ammonium Formate | Refluxing in a solvent like methanol (B129727). mdma.ch | A catalytic transfer hydrogenation method. |
| Magnesium, Ammonium Formate | Microwave irradiation. researchgate.net | A low-cost and rapid alternative to palladium-based methods. researchgate.net |
| Laccase/TEMPO, O₂ | Aqueous medium at pH 5. rsc.orgrsc.org | A green and chemoselective method. rsc.org |
| Boron Trichloride (BCl₃), Cation Scavenger | Low temperature (-78 °C). organic-chemistry.org | Highly chemoselective, tolerating various functional groups. organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Room temperature in chlorobenzene (B131634) or ethyl acetate. researchgate.net | A metal-free, oxidative cleavage method. researchgate.net |
Derivatization Reactions for Analytical and Synthetic Applications
Derivatization of tertiary amines like this compound is often necessary to enhance their detectability in analytical techniques such as HPLC or to introduce new functionalities for synthetic purposes. nih.govlibretexts.orgsigmaaldrich.com For HPLC analysis, a "tag" that imparts a chromophoric or fluorophoric property is often introduced. libretexts.org Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to derivatize tertiary amines for improved UV and fluorescence detection. libretexts.org Another approach involves derivatizing the carboxylic acid moiety of amino acids with a tertiary amine group to improve their analysis by HPLC-UV. chromforum.org
For synthetic applications, derivatization can be used to modify the properties of the molecule or to introduce reactive handles for further transformations. While specific derivatization reactions for this compound are not detailed in the provided search results, general methods for tertiary amine derivatization are applicable. nih.govresearchgate.net
Oxidative Transformations and Stability Studies
The oxidation of N,N-dialkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Oxidation can occur at the nitrogen atom, the aromatic ring, or the alkyl substituents. The oxidation of N,N-dialkylanilines can lead to the formation of N-oxides, which are stable and isolable compounds. core.ac.ukacs.orgnih.gov These N-oxides can then undergo further reactions, such as group transfer to the aromatic ring. acs.orgnih.gov
The electrochemical oxidation of N,N-dialkylanilines has been studied, and in the presence of a catalyst like TEMPO, can yield N-alkylformanilides and N-alkylanilines. mdpi.com The stability of aniline derivatives towards oxidation is a key consideration in their application. Studies on the oxidation of methyl-substituted anilines have shown that they are oxidized in their protonated form in strong acids. osti.gov Furthermore, the modification of aniline-containing proteins can be achieved through an oxidative coupling strategy. nih.gov
Investigation of Rearrangement Reactions
N-benzyl tertiary amines can potentially undergo rearrangement reactions, such as the Sommelet-Hauser and Stevens rearrangements. wikipedia.orgchemistry-reaction.com These rearrangements typically proceed through the formation of a quaternary ammonium salt followed by treatment with a strong base to generate an ylide intermediate.
The Sommelet-Hauser rearrangement is a wikipedia.orgresearchgate.net-sigmatropic rearrangement of a benzylic quaternary ammonium ylide, resulting in the formation of an ortho-substituted N,N-dialkylbenzylamine. wikipedia.orgnumberanalytics.com The reaction is typically carried out using a strong base like sodium amide. wikipedia.org Recent developments have shown that this rearrangement can also be induced by arynes under mild, transition-metal-free conditions. rsc.org
The Stevens rearrangement is a competing nih.govwikipedia.org-migration of a group from the nitrogen atom of the ylide. chemistry-reaction.comresearchgate.net The migratory aptitude of the groups attached to the nitrogen influences the outcome of the reaction. chemistry-reaction.com Both rearrangements can be highly diastereoselective and have been applied in the synthesis of complex molecules. thieme-connect.comacs.org
While there are no specific studies on the rearrangement of this compound in the provided search results, the general principles of these rearrangements would apply upon quaternization and subsequent treatment with a base. A palladium-catalyzed C-benzylation via a rearrangement reaction has been reported for N-methylanilines, yielding ortho or para benzyl-substituted products with high regioselectivity. researchgate.net Additionally, gold-catalyzed reactions of N-alkylanilines can proceed through a Hofmann-Martius type rearrangement. rsc.orgrsc.org
Computational and Theoretical Investigations of N Benzyl N Butyl 3 Methylaniline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyl-N-butyl-3-methylaniline, DFT calculations are instrumental in determining its three-dimensional shape, the distribution of electrons, and predicting its chemical properties.
Optimized Molecular Structures and Conformational Analysis
The conformational flexibility of this compound is a key aspect of its molecular architecture. The presence of rotatable bonds, such as the one connecting the butyl group to the nitrogen atom, allows the molecule to adopt various spatial arrangements. guidechem.comchemscene.com Theoretical calculations, often performed at levels like B3LYP with a 6-31G(d) basis set, are employed to identify the most stable conformers. uni-muenchen.de The extended all-trans conformation of the N-butyl substituent is generally considered the most thermodynamically stable due to minimized steric hindrance.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C18H23N |
| Molecular Weight | 253.38 g/mol |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area (TPSA) | 3.24 Ų |
| LogP | 4.80172 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
This table is populated with data from computational predictions. guidechem.comchemscene.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. scielo.org.za A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.govresearchgate.net For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring, with significant contributions from the nitrogen atom's lone pair. The LUMO is likely to involve the antibonding π* orbitals of the aromatic systems.
The analysis of these orbitals helps in predicting how this compound will interact with other chemical species. The electron-donating nature of the substituted aniline ring suggests it will be reactive towards electrophiles.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). uni-muenchen.denih.gov
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. uni-muenchen.de The aromatic rings, particularly the substituted aniline ring, would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. researchgate.net Conversely, the hydrogen atoms of the alkyl and benzyl (B1604629) groups would show positive potential. nih.gov This visual representation of charge distribution provides a clear guide to the molecule's reactive behavior. uni-muenchen.de
This concludes the first part of the article. The subsequent sections will be provided in separate responses.
Conclusion and Future Research Perspectives
Summary of Current Research Status
Research on N-Benzyl-N-butyl-3-methylaniline has primarily been centered on its synthesis as a model compound in broader studies exploring synthetic methodologies. A notable synthesis involves the N-alkylation of N-butyl-m-toluidine. In a documented procedure, N-butyl-m-toluidine is treated with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt. Subsequent reaction with benzyl (B1604629) chloride results in the formation of this compound. acs.org This method, while effective for laboratory-scale synthesis, highlights the current status of the compound as a chemical entity primarily of interest for its synthetic preparation rather than its specific applications or properties.
The characterization of this compound is established, with its fundamental properties cataloged in various chemical databases. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 187101-94-6 | chemscene.comchemicalbook.com |
| Molecular Formula | C₁₈H₂₃N | chemscene.com |
| Molecular Weight | 253.38 g/mol | chemscene.com |
While its synthesis is documented, dedicated studies on the specific chemical reactivity, physical properties, or potential applications of this compound are not prevalent in the current body of scientific literature. The compound is often listed in catalogs of chemical suppliers, indicating its availability for research purposes. chemscene.comchemicalbook.com
Broader research in the field of tertiary aromatic amines is vibrant, with a focus on developing novel and more efficient synthetic methods. These include palladium-catalyzed N-alkylation reactions, which offer sustainable and environmentally friendly alternatives to traditional methods. researchgate.net Methodologies such as the "borrowing hydrogen" strategy and the use of various metal catalysts like iridium and ruthenium complexes for the N-alkylation of anilines are active areas of investigation. researchgate.netacs.org These advanced synthetic strategies, however, have not been specifically reported for the synthesis of this compound.
Identification of Research Gaps and Challenges
The primary research gap concerning this compound is the lack of dedicated studies into its specific properties and potential applications. While its synthesis is feasible, there is a significant dearth of information regarding its:
Detailed Physicochemical Properties: Beyond basic identifiers, comprehensive data on properties such as its spectroscopic characteristics, thermal stability, and solubility in various solvents are not readily available.
Chemical Reactivity: There is a lack of studies exploring the specific reactivity of this compound in various chemical transformations. Understanding its reactivity profile could unveil its potential as a precursor or intermediate in the synthesis of more complex molecules.
Potential Applications: The potential applications of this compound remain unexplored. Aromatic amines, in general, find use in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. acs.orgnih.gov However, no specific applications for this particular compound have been investigated.
Biological Activity: There is no available data on the biological activity or toxicological profile of this compound. Given that some aromatic amines are known to have biological effects, this represents a significant knowledge gap. acs.orgnih.govnih.gov
A broader challenge in the field of tertiary aromatic amine synthesis is the development of highly selective, atom-economical, and environmentally benign catalytic systems. While progress has been made with palladium and other transition metal catalysts, the development of methods that are both highly efficient and sustainable remains an ongoing challenge. researchgate.netacs.org
Promising Avenues for Future Investigations in this compound Chemistry
Given the existing research gaps, several promising avenues for future investigations into the chemistry of this compound can be identified:
Exploration of Novel Synthetic Routes: Future research could focus on applying modern catalytic methods to the synthesis of this compound. This could include exploring various transition-metal-catalyzed N-alkylation reactions to develop more efficient and sustainable synthetic protocols. researchgate.netacs.org A comparative study of different catalytic systems could provide valuable insights into the synthesis of sterically hindered tertiary anilines.
Comprehensive Characterization: A thorough investigation of the physicochemical properties of this compound is warranted. This would involve detailed spectroscopic analysis (NMR, IR, MS), determination of its thermal properties (melting point, boiling point, decomposition temperature), and a comprehensive study of its solubility profile.
Investigation of Chemical Reactivity: Future studies could explore the reactivity of the aromatic ring and the benzylic and butylic C-H bonds. For instance, electrophilic aromatic substitution reactions could be investigated to introduce further functional groups onto the tolyl moiety, potentially leading to novel derivatives with interesting properties.
Screening for Biological Activity and Applications: A significant area for future research is the screening of this compound for potential biological activities. Given the diverse applications of aromatic amines, it could be evaluated for its potential as a pharmaceutical intermediate, an agrochemical, or as a building block for functional materials. acs.orgnih.gov
Computational Studies: Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and potential reaction mechanisms of this compound. acs.org Such studies could guide experimental work and help in predicting its properties and potential applications.
By addressing these research gaps, a more complete understanding of the chemistry of this compound can be achieved, potentially unlocking its utility in various scientific and industrial domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
